molecular formula C23H19NO3S B4186314 3-hydroxy-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1-[(2E)-3-phenylprop-2-en-1-yl]-1,3-dihydro-2H-indol-2-one

3-hydroxy-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1-[(2E)-3-phenylprop-2-en-1-yl]-1,3-dihydro-2H-indol-2-one

Cat. No.: B4186314
M. Wt: 389.5 g/mol
InChI Key: OYLRICYVDYXSOV-UXBLZVDNSA-N
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Description

3-Hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]-1-(3-phenyl-2-propen-1-yl)-1,3-dihydro-2H-indol-2-one is a complex organic compound with a molecular formula of C₁₄H₁₁NO₃S . This compound features a unique structure that includes an indole core, a thienyl group, and a phenylpropenyl moiety, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1-[(2E)-3-phenylprop-2-en-1-yl]-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common method includes the condensation of indole derivatives with thienyl ketones under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]-1-(3-phenyl-2-propen-1-yl)-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different chemical and biological applications .

Scientific Research Applications

3-Hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]-1-(3-phenyl-2-propen-1-yl)-1,3-dihydro-2H-indol-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-hydroxy-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1-[(2E)-3-phenylprop-2-en-1-yl]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-3-[2-oxo-2-(2-furyl)ethyl]-1,3-dihydro-2H-indol-2-one
  • 3-Hydroxy-3-[2-oxo-2-(2-pyridyl)ethyl]-1,3-dihydro-2H-indol-2-one

Uniqueness

Compared to similar compounds, 3-hydroxy-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1-[(2E)-3-phenylprop-2-en-1-yl]-1,3-dihydro-2H-indol-2-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-hydroxy-3-(2-oxo-2-thiophen-2-ylethyl)-1-[(E)-3-phenylprop-2-enyl]indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO3S/c25-20(21-13-7-15-28-21)16-23(27)18-11-4-5-12-19(18)24(22(23)26)14-6-10-17-8-2-1-3-9-17/h1-13,15,27H,14,16H2/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYLRICYVDYXSOV-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-hydroxy-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1-[(2E)-3-phenylprop-2-en-1-yl]-1,3-dihydro-2H-indol-2-one
Reactant of Route 2
3-hydroxy-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1-[(2E)-3-phenylprop-2-en-1-yl]-1,3-dihydro-2H-indol-2-one
Reactant of Route 3
3-hydroxy-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1-[(2E)-3-phenylprop-2-en-1-yl]-1,3-dihydro-2H-indol-2-one
Reactant of Route 4
3-hydroxy-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1-[(2E)-3-phenylprop-2-en-1-yl]-1,3-dihydro-2H-indol-2-one
Reactant of Route 5
3-hydroxy-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1-[(2E)-3-phenylprop-2-en-1-yl]-1,3-dihydro-2H-indol-2-one
Reactant of Route 6
3-hydroxy-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1-[(2E)-3-phenylprop-2-en-1-yl]-1,3-dihydro-2H-indol-2-one

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